![molecular formula C8H5BrN2O B1523343 3-Bromo-1,5-naphthyridin-2(1H)-one CAS No. 859986-64-4](/img/structure/B1523343.png)
3-Bromo-1,5-naphthyridin-2(1H)-one
Overview
Description
3-Bromo-1,5-naphthyridin-2(1H)-one is an organic compound belonging to the class of heterocyclic compounds. It is an aromatic compound with a five-membered ring containing a nitrogen atom, and is also known as 3-bromo-2-naphthylidene-1,5-dione. This compound has been the subject of much research in recent years due to its unique properties and potential applications in various scientific disciplines.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-1,5-naphthyridin-2-ol: plays a significant role in medicinal chemistry due to its structural similarity to naphthyridines, which exhibit a variety of biological activities . The compound’s potential applications include:
Analytical Chemistry
In analytical chemistry, 3-Bromo-1,5-naphthyridin-2-ol can serve as a ligand for metal complexes, which are useful in various analytical techniques . These complexes can be used for:
Organic Light-Emitting Diodes (OLEDs)
The compound’s structural properties may allow it to be used in the development of OLEDs. Its potential roles include :
Semiconductors
3-Bromo-1,5-naphthyridin-2-ol: could be utilized in the semiconductor industry due to its electronic properties. It may be involved in :
Solar Cells
The compound’s ability to form metal complexes and its electronic properties make it a candidate for use in solar cells, potentially improving :
Sensors
As part of sensor technology, 3-Bromo-1,5-naphthyridin-2-ol could be used to develop new types of sensors for environmental monitoring, medical diagnostics, and industrial applications. It may contribute to :
properties
IUPAC Name |
3-bromo-1H-1,5-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-4-7-6(11-8(5)12)2-1-3-10-7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLOOTZBCRCOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)N2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704542 | |
Record name | 3-Bromo-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,5-naphthyridin-2-ol | |
CAS RN |
859986-64-4 | |
Record name | 3-Bromo-1,5-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.